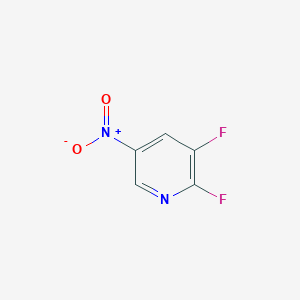

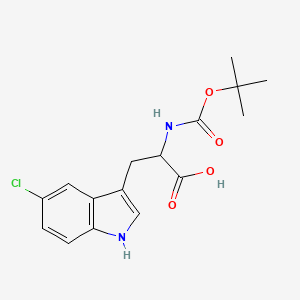

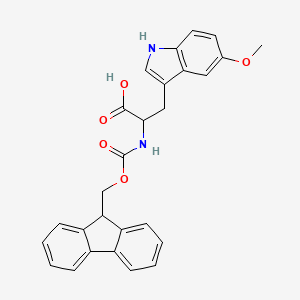

![molecular formula C8H5NO2 B1322191 Furo[2,3-c]pyridine-5-carboxaldehyde CAS No. 478148-61-7](/img/structure/B1322191.png)

Furo[2,3-c]pyridine-5-carboxaldehyde

Descripción general

Descripción

Furo[2,3-c]pyridine-5-carboxaldehyde is a heterocyclic compound that is part of the furopyridine family. This compound is characterized by the fusion of a furan ring with a pyridine ring, which results in a unique bicyclic structure that can serve as a key intermediate in the synthesis of various chemically and biologically active molecules.

Synthesis Analysis

The synthesis of furo[2,3-c]pyridine derivatives has been explored in several studies. One approach involves the reduction of 3-furoic acid chloride to 3-furaldehyde, followed by condensation with malonic acid to yield β-(3-furyl)acrylic acid. This intermediate is then converted to an acid azide and cyclized to give furo[2,3-c]pyridin-7(6H)-one, which upon further reactions yields the desired furo[2,3-c]pyridine . Another method describes a simpler synthesis starting from ethyl 3-hydroxyisonicotinate, which undergoes O-alkylation, cyclization, and subsequent reactions to produce furo[2,3-c]pyridine and its methyl derivatives .

Molecular Structure Analysis

The molecular structure of furo[2,3-c]pyridine-5-carboxaldehyde and related compounds has been elucidated using various spectroscopic techniques. For instance, a hydrazone derivative synthesized from furan-2-carbohydrazide and 3-nitro-2-pyridinecarboxaldehyde was characterized by single crystal X-ray diffraction analysis, revealing a monoclinic space group and the formation of a 1D chain structure through N-H···O hydrogen bonding .

Chemical Reactions Analysis

Furo[2,3-c]pyridine-5-carboxaldehyde can participate in a variety of chemical reactions. It has been used to synthesize push-pull compounds by reacting with benzothiazolium salts, leading to highly conjugated systems with potential biological activity . Additionally, reactions with hippuric acid have been reported to yield 4-heteroarylidene-2-phenyl-1,3-oxazol-5(4H)-ones, with the configuration at the carbon-carbon double bond corresponding to pure E isomers .

Physical and Chemical Properties Analysis

The physical and chemical properties of furo[2,3-c]pyridine-5-carboxaldehyde derivatives are influenced by their molecular structure. The presence of the furan and pyridine rings imparts certain electronic and steric characteristics that can affect their reactivity and interaction with other molecules. For example, the Maillard-type reaction of furan-2-carboxaldehyde with amino acids like l-alanine and l-proline leads to the formation of colored compounds with complex structures, as identified by NMR, MS, UV, and IR spectroscopy . The synthesis of tetra-substituted furan[3,2-b]pyrroles from furaldehyde also highlights the versatility of the furan ring in forming diverse and potentially bioactive structures .

Aplicaciones Científicas De Investigación

Pyrolysis Studies and Smoke Formation

Furo[2,3-c]pyridine-5-carboxaldehyde has been mentioned in the context of pyrolysis chemistry, specifically regarding the pyrolysis of mono-, di-, and polysaccharides like d-glucose, d-fructose, sucrose, and cellulose. It's noted that pyrolysis of these compounds tends to favor furan production, which distills rapidly from the pyrolysis zone rather than degrading. This has relevance in the study of mainstream cigarette smoke precursor-product relationships (Sanders, Goldsmith, & Seeman, 2003).

CNS Acting Drugs

Research into functional chemical groups that could become sources for synthesizing novel Central Nervous System (CNS) acting drugs has identified heterocycles like Furo[2,3-c]pyridine-5-carboxaldehyde. These compounds, with heteroatoms such as nitrogen, sulfur, and oxygen, form a large class of organic compounds and are crucial in drug discovery for CNS disorders (Saganuwan, 2017).

Complex Compound Chemistry

The chemical and physical properties of compounds containing Furo[2,3-c]pyridine-5-carboxaldehyde have been extensively studied. The review summarizes the preparation procedures, properties of free organic compounds, their different protonated and/or deprotonated forms, and a summary of complex compounds. The studies cover a broad spectrum including spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity (Boča, Jameson, & Linert, 2011).

Hybrid Catalysts in Synthesis

The application of hybrid catalysts for the synthesis of derivatives through one-pot multicomponent reactions has been a topic of significant interest. These catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been employed for the development of compounds with Furo[2,3-c]pyridine-5-carboxaldehyde as a key precursor. The research emphasizes the applicability of these catalysts in medicinal and pharmaceutical industries due to their broader synthetic applications and bioavailability (Parmar, Vala, & Patel, 2023).

DNA Minor Groove-Binding Drugs

Furo[2,3-c]pyridine-5-carboxaldehyde and its analogs have been implicated in the realm of synthetic DNA minor groove-binding drugs. These compounds have shown activity against various viruses and infections, indicating their significance in therapeutic applications. The review discusses the activities of these compounds and their role in the treatment of different diseases (Reddy, Sondhi, & Lown, 1999).

Safety And Hazards

Propiedades

IUPAC Name |

furo[2,3-c]pyridine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c10-5-7-3-6-1-2-11-8(6)4-9-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKXRQBNEOKIHRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC2=CN=C(C=C21)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50621966 | |

| Record name | Furo[2,3-c]pyridine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furo[2,3-c]pyridine-5-carboxaldehyde | |

CAS RN |

478148-61-7 | |

| Record name | Furo[2,3-c]pyridine-5-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=478148-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furo[2,3-c]pyridine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

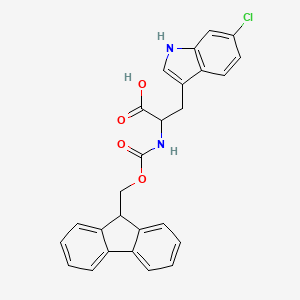

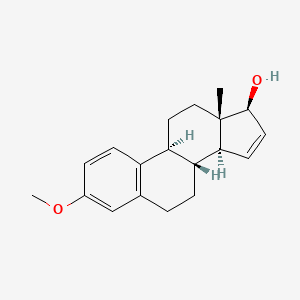

![2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1322115.png)